molecular formula C6H9N3S B1339094 3-Amino-6-(ethylthio)pyridazine CAS No. 89465-42-9

3-Amino-6-(ethylthio)pyridazine

Cat. No.: B1339094
CAS No.: 89465-42-9
M. Wt: 155.22 g/mol
InChI Key: KQOKIRODXNMOMV-UHFFFAOYSA-N
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Description

3-Amino-6-(ethylthio)pyridazine is a pyridazine derivative characterized by an amino group at the 3-position and an ethylthio (-S-C₂H₅) substituent at the 6-position. Pyridazine derivatives are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. The ethylthio group introduces sulfur into the structure, which can influence electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

6-ethylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOKIRODXNMOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466800
Record name 6-(Ethylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-42-9
Record name 6-(Ethylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethylthio)pyridazine typically involves the reaction of 6-chloropyridazin-3-amine with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:

6-Chloropyridazin-3-amine+Sodium ethanethiolateThis compound\text{6-Chloropyridazin-3-amine} + \text{Sodium ethanethiolate} \rightarrow \text{this compound} 6-Chloropyridazin-3-amine+Sodium ethanethiolate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(ethylthio)pyridazine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-(ethylthio)pyridazine is not fully elucidated. similar pyridazine derivatives have been shown to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural Modifications and Electronic Effects

Pyridazine derivatives are often modified at the 3- and 6-positions to tune their electronic and steric properties. Key comparisons include:

Compound Substituent at 6-Position Key Structural Features Electronic Influence
3-Amino-6-(ethylthio)pyridazine Ethylthio (-S-C₂H₅) Sulfur atom enhances polarizability Moderate electron-withdrawing effect via sulfur
3-Amino-6-phenylpyridazine Phenyl (-C₆H₅) Aromatic ring increases lipophilicity Electron-withdrawing (via π-system)
3-Amino-6-methoxypyridazine Methoxy (-OCH₃) Oxygen atom introduces polarity Electron-donating via oxygen lone pairs
6-(4-Fluorophenyl)pyridazin-3-amine 4-Fluorophenyl (-C₆H₄F) Fluorine enhances electronegativity Strong electron-withdrawing effect

Key Findings :

  • The ethylthio group in this compound provides a balance between lipophilicity and electronic effects, making it suitable for interactions with hydrophobic biological targets .
  • Methoxy and fluorophenyl substituents significantly alter electron density on the pyridazine ring, impacting binding affinities in medicinal applications .
Platelet Aggregation Inhibition

Ethylthio-containing pyridazines exhibit notable antiplatelet activity. Comparative data from in vitro studies:

Compound IC₅₀ (μM) Mechanism Insights
6-Chloro-3-(2-(diisopropylamino)ethylthio)pyridazine 0.14 Potent ADP-induced aggregation inhibition
3,6-Bis(2-(4-morpholinyl)ethylthio)pyridazine 13.78 Dual substitution reduces activity vs. mono-substituted analogs
This compound Not reported Predicted moderate activity based on sulfur's role in similar compounds

Key Findings :

  • The diisopropylamino-ethylthio substituent in 6-chloro-3-(2-(diisopropylamino)ethylthio)pyridazine demonstrates exceptional potency, likely due to synergistic electronic and steric effects .
  • Ethylthio groups alone may offer intermediate activity, but optimization (e.g., adding aminoalkyl chains) enhances efficacy .
Antimicrobial Activity

Substituents critically influence antimicrobial outcomes:

Compound Type Substituent Activity (MIC μg/mL) Target Microorganisms
Ethyl-substituted pyrimidines Ethyl at C-5 Improved broad-spectrum Bacteria, fungi
Morpholinoethylthio pyridazines 2-(4-Morpholinyl)ethylthio Antifungal (Verticillium) Fungal pathogens
This compound Ethylthio Data lacking Hypothesized activity via sulfur-mediated membrane disruption

Key Findings :

  • Ethyl groups at pyrimidine C-5 enhance antimicrobial activity, suggesting that analogous positioning in pyridazines (e.g., ethylthio at C-6) may offer similar benefits .
  • Morpholinoethylthio derivatives show 100% efficacy against Verticillium albo at 100 ppm, highlighting the role of nitrogen-containing substituents .

Physicochemical and Pharmacokinetic Properties

Property This compound 3-Amino-6-phenylpyridazine 3-Amino-6-methoxypyridazine
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (high lipophilicity) ~0.9 (polar)
Solubility Moderate in DMSO Low in aqueous buffers High in polar solvents
Metabolic Stability Susceptible to sulfur oxidation Stable (aromatic backbone) Moderate (demethylation)

Key Findings :

  • The ethylthio group provides intermediate lipophilicity, balancing solubility and membrane permeability .
  • Phenyl-substituted analogs exhibit higher LogP, favoring CNS penetration but risking toxicity .

Biological Activity

3-Amino-6-(ethylthio)pyridazine is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This compound's structure, characterized by an amino group and an ethylthio substituent on the pyridazine ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. A study found that this compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate antibacterial activity .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. Specifically, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 30 µM in these assays, indicating potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular metabolism. For instance, it may inhibit DNA synthesis by interfering with nucleic acid metabolism or by acting on specific kinases involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on pyridazine structures .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer activity, researchers synthesized multiple derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the ethylthio group significantly enhanced the anticancer activity, suggesting that structural variations can lead to improved therapeutic profiles .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeMIC (µg/mL)IC50 (µM)
This compoundPyridazine derivative50 - 200~30
3-Amino-6-(methylthio)pyridazinePyridazine derivative100 - 250~40
3-Amino-5-(ethylthio)pyridinePyridine derivative150 - 300~50

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